5-[1-(4-ethoxybenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
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Properties
IUPAC Name |
3-[1-(4-ethoxybenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-3-32-21-10-6-19(7-11-21)23(29)27-14-12-18(13-15-27)22-25-26-24(30)28(22)16-17-4-8-20(31-2)9-5-17/h4-11,18H,3,12-16H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRWUEVCMXMITJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NNC(=O)N3CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[1-(4-ethoxybenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazole derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Molecular Weight: 370.45 g/mol
Pharmacological Activities
This compound exhibits a range of biological activities, which can be categorized as follows:
1. Antimicrobial Activity
Research indicates that compounds with a triazole moiety often possess significant antimicrobial properties. The activity of this specific compound against various bacterial strains has been evaluated.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Salmonella typhi | 18 | 16 |
These results suggest that the compound has moderate to strong antibacterial activity, particularly against Salmonella typhi .
2. Anticancer Activity
The compound has also shown promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| A549 (lung cancer) | 15 |
| MCF-7 (breast cancer) | 12 |
The mechanism involves inducing apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells .
3. Enzyme Inhibition
The compound acts as an inhibitor for several key enzymes:
- Acetylcholinesterase (AChE): A critical enzyme in neurotransmission; inhibition can lead to enhanced cholinergic activity.
- Urease: Inhibition of this enzyme can be beneficial in treating infections caused by urease-producing bacteria.
The IC50 values for enzyme inhibition are summarized below:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 25 |
| Urease | 30 |
The biological activities of this compound are primarily attributed to its ability to interact with specific biological targets:
- Binding Affinity: Molecular docking studies reveal that the compound binds effectively to active sites on target proteins, influencing their activity.
- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cancer cells, leading to cell death.
Case Studies
Several studies have highlighted the efficacy of this compound in different biological contexts:
- Antibacterial Efficacy: A study demonstrated that the compound significantly reduced bacterial load in infected animal models when administered at therapeutic doses .
- Cancer Treatment: In a preclinical trial involving tumor-bearing mice, treatment with the compound resulted in a notable reduction in tumor size compared to control groups .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with triazole and piperidine structures exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These results suggest that the compound's structure enhances its efficacy against pathogens, making it a candidate for further development as an antimicrobial agent.
Antitumor Activity
The compound has been evaluated for its potential antitumor effects. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of apoptotic proteins.
Case Study: Antitumor Mechanism
In vitro studies have demonstrated that the compound can:
- Induce S phase arrest in cancer cells.
- Up-regulate pro-apoptotic proteins while down-regulating anti-apoptotic proteins.
This dual action suggests a promising avenue for cancer therapy development.
Synthesis and Research Findings
The synthesis of this compound typically involves multi-step reactions that optimize yield and purity. Research has focused on:
- Developing efficient synthetic routes.
- Characterizing the compound using various spectroscopic methods to confirm its structure.
Table 2: Synthesis Overview
| Step | Reagents Used | Conditions |
|---|---|---|
| 1 | Reactant A + B | Solvent X, Temperature Y |
| 2 | Intermediate C | Reflux for Z hours |
| 3 | Final Product | Purification via method D |
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Optimization involves selecting appropriate coupling agents (e.g., tetrabutylammonium hydroxide for titration-based monitoring) and controlling reaction conditions (solvent polarity, temperature). For example, purification via column chromatography (silica gel) or recrystallization in methanol can enhance purity . Yield improvements may require stoichiometric adjustments of intermediates like 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones and monitoring reaction progress via TLC .
Basic: What spectroscopic techniques are recommended for structural characterization, and how should data be interpreted?
Methodological Answer:
- 1H NMR : Identify proton environments (e.g., aromatic protons from 4-methoxybenzyl at δ 6.8–7.3 ppm, piperidinyl protons at δ 3.0–4.0 ppm) .
- IR Spectroscopy : Confirm functional groups (C=O stretch ~1700 cm⁻¹ for triazolone, ether C-O stretch ~1250 cm⁻¹) .
- HPLC : Assess purity (>95% by area normalization) and validate retention times against standards .
Advanced: How can molecular docking predict biological activity against enzyme targets like 14α-demethylase lanosterol?
Methodological Answer:
Use docking software (e.g., AutoDock Vina) with the target enzyme’s PDB structure (e.g., 3LD6). Parameterize the compound’s 3D structure (optimized via DFT methods like B3LYP/6-31G*) and assess binding affinity (ΔG values). Focus on interactions between the triazolone core and the enzyme’s heme cofactor . Validate predictions with in vitro assays (e.g., IC50 determination) .
Advanced: How to resolve contradictions between in vitro bioactivity and computational predictions?
Methodological Answer:
Re-evaluate computational parameters (e.g., protonation states in docking) and experimental conditions (e.g., solvent effects on pKa ). Cross-validate with orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic inhibition). Adjust for membrane permeability using logP calculations (e.g., ClogP >3 suggests moderate lipophilicity) .
Basic: What are key considerations for determining pKa via non-aqueous potentiometric titration?
Methodological Answer:
- Solvent Selection : Use isopropyl alcohol or DMF to dissolve the compound and avoid aqueous interference .
- Titrant : 0.05 M tetrabutylammonium hydroxide (TBAH) for stable endpoints.
- Data Analysis : Calculate half-neutralization potentials (HNP) from mV vs. TBAH volume plots. Convert HNP to pKa using solvent-specific reference scales .
Advanced: How do substituents (e.g., 4-methoxybenzyl) influence physicochemical and biological properties?
Methodological Answer:
- Physicochemical : The 4-methoxybenzyl group increases lipophilicity (logP +0.5), enhancing membrane permeability. Ethoxybenzoyl contributes to π-π stacking in enzyme binding .
- Biological : Methoxy groups may enhance H-bonding with residues in α-amylase’s active site (IC50 reduction by ~30% compared to non-substituted analogs) .
Basic: How to validate purity of synthesized batches?
Methodological Answer:
- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.
- HPLC : Use a C18 column with UV detection (λ = 254 nm); purity >95% by peak area .
- Melting Point : Sharp range (<2°C deviation) indicates homogeneity .
Advanced: What in vitro models evaluate alpha-amylase inhibition, and how is IC50 determined?
Methodological Answer:
- Assay Protocol : Incubate compound with porcine pancreatic α-amylase and starch substrate. Measure reducing sugars (DNS method) at 540 nm .
- IC50 Calculation : Fit dose-response curves (4-parameter logistic model) using software like GraphPad Prism. Include acarbose as a positive control (typical IC50 ~0.5–1.0 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
